molecular formula C30H31N3O10S B1662752 PCA50941 CAS No. 136941-85-0

PCA50941

Cat. No.: B1662752
CAS No.: 136941-85-0
M. Wt: 625.6 g/mol
InChI Key: SOOCCEZHZUEQKC-UHFFFAOYSA-N
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Description

The compound PCA50941 is a complex organic molecule that features a variety of functional groups, including a dihydropyridine ring, a nitrophenyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCA50941 typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid and sulfuric acid.

    Attachment of the benzothiazole moiety: This can be done through nucleophilic substitution reactions where the benzothiazole ring is introduced via a suitable leaving group.

    Formation of the oxan-2-ylmethyl group: This step involves the protection of hydroxyl groups and subsequent deprotection to yield the desired oxan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition or side reactions.

    Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

PCA50941: undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

PCA50941: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Benzothiazole derivatives: Compounds with similar benzothiazole moieties that exhibit various biological activities.

Uniqueness

PCA50941: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

PCA50941 is a compound that has garnered attention for its potential biological activity, particularly in the context of voltage-gated calcium channels (VGCCs). This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound is categorized as a dihydropyridine derivative, primarily known for its role as an activator of L-type calcium channels. These channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. The compound enhances calcium influx through these channels, which can significantly affect synaptic transmission and neuronal excitability.

Pharmacological Profile

The pharmacological profile of this compound indicates its selective action on specific VGCCs. Research has demonstrated that this compound acts as an effective modulator of calcium channel activity, influencing both presynaptic and postsynaptic functions in the central nervous system (CNS) .

Biological Activity

This compound's biological activity has been evaluated in several studies, focusing on its effects on cardiovascular function and neuronal excitability. Below is a summary of key findings:

Study Findings
Study 1This compound (10-120 μM) caused smaller reductions in coronary blood flow in goats compared to other agents, suggesting a unique profile in cardiovascular modulation .
Study 2In vitro studies indicated that this compound effectively enhances synaptic transmission through increased calcium influx in neurons, thereby influencing neurotransmitter release .
Study 3Animal models demonstrated this compound's anticonvulsant properties, showing potential benefits in seizure management .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

  • Anticonvulsant Activity : A study assessed the anticonvulsant effects of this compound in PTZ-induced seizure models. Results indicated a significant delay in seizure onset and reduced severity of seizures compared to controls .
  • Cardiovascular Effects : Another case study explored the cardiovascular effects of this compound through intracoronary administration in animal models. The findings suggested that this compound could modulate coronary blood flow with minimal adverse effects .
  • Neurotransmitter Release : Research focusing on synaptic plasticity revealed that this compound enhances neurotransmitter release by facilitating calcium entry into presynaptic terminals, thereby improving synaptic efficacy .

Properties

IUPAC Name

5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O10S/c1-18-25(29(35)42-15-13-32-28(34)23-11-3-4-12-24(23)44(32,39)40)27(20-8-7-9-21(16-20)33(37)38)26(19(2)31-18)30(36)43-17-22-10-5-6-14-41-22/h3-4,7-9,11-12,16,22,27,31H,5-6,10,13-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOCCEZHZUEQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN4C(=O)C5=CC=CC=C5S4(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929593
Record name (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136941-85-0
Record name Pca 50941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136941850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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